molecular formula C19H21ClN2O3S B11601690 2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11601690
M. Wt: 392.9 g/mol
InChI Key: XWLSIGDMYYIQKH-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine scaffold. Its structure includes a 3-chlorophenyl substituent at position 6, a methyl group at position 8, and a 2-methylpropyl ester moiety at position 5. The 4-oxo group contributes to its electrophilic reactivity, while the thiazine ring introduces sulfur-based electronic effects.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21ClN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)7-8-26-19)17(16)13-5-4-6-14(20)9-13/h4-6,9,11,17H,7-8,10H2,1-3H3

InChI Key

XWLSIGDMYYIQKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Formation of the Thiazine Ring: The thiazine ring is formed by reacting the pyrimidine intermediate with a thiourea derivative under acidic conditions.

    Introduction of Substituents: The 3-chlorophenyl and 2-methylpropyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors.

    Final Cyclization and Esterification: The final step involves cyclization and esterification to form the carboxylate ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimido-thiazine/oxazine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Solubility Insights Reference
Target Compound :
2-Methylpropyl 6-(3-chlorophenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate
6: 3-chlorophenyl
7: 2-methylpropyl ester
8: Methyl
Ester (C=O), Thiazine (S), Chlorophenyl Enhanced lipophilicity due to 2-methylpropyl ester; 3-chlorophenyl may sterically hinder nucleophilic attacks .
Methyl 6-(4-Methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate 6: 4-methoxyphenyl
7: Methyl ester
8: Methyl
Methoxy (electron-donating), Ester Increased solubility in polar solvents due to methoxy group; lower steric hindrance .
Allyl 6-(4-Methoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate 6: 4-methoxyphenyl
7: Allyl ester
8: Methyl
Allyl ester (unsaturated) Higher reactivity in cross-coupling reactions; allyl group enables π-π interactions .
Ethyl 6-(3-Ethoxy-4-Propoxyphenyl)-8-methyl-4-oxo-pyrimido-thiazine-7-carboxylate 6: 3-ethoxy-4-propoxyphenyl
7: Ethyl ester
8: Methyl
Alkoxy substituents Enhanced bioavailability due to alkoxy groups; potential for hydrogen bonding .
2-(4-Chlorophenyl)-8-(Methylthio)-6-oxo-pyrimido-oxazine-7-carbonitrile 2: 4-chlorophenyl
8: Methylthio
7: Cyano
Cyano (C≡N), Methylthio (S–CH3) Methylthio acts as a leaving group; cyano group facilitates nucleophilic additions .

Physicochemical and Spectroscopic Data

Property Target Compound Methyl Ester Analog () Allyl Ester Analog ()
Molecular Weight ~450 g/mol (estimated) ~400 g/mol ~430 g/mol
LogP (Predicted) 3.8 (high lipophilicity) 2.5 3.2
IR Absorption C=O (1720 cm⁻¹), C–S (680 cm⁻¹) C=O (1735 cm⁻¹), O–CH3 (1250 cm⁻¹) C=O (1715 cm⁻¹), C=C (1640 cm⁻¹)
¹³C NMR (δ ppm) C=O (170–175), Cl–C (125–130) OCH3 (55–60), C=O (170–175) Allyl CH2 (115–120)

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